

Application Notes and Protocols: Chemical Synthesis of 8-Azido-cADPR and its Derivatives

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Compound of Interest

Compound Name: 8-Azido-cADPR

Cat. No.: B12412492

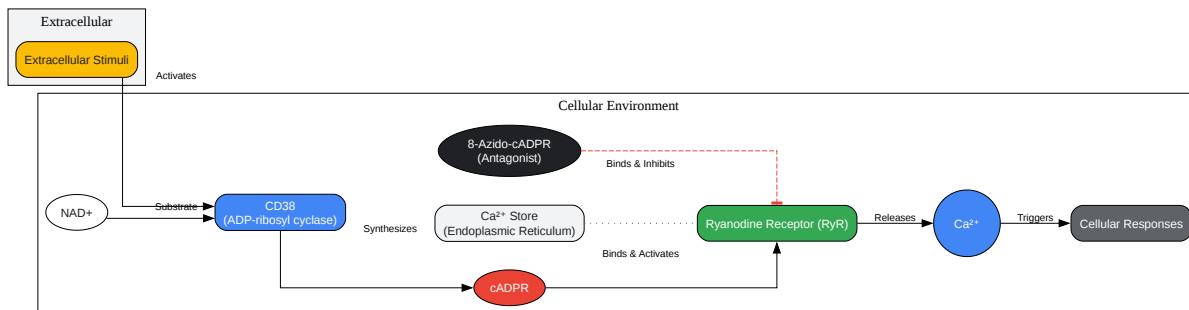
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular Ca^{2+} stores, playing a significant role in various cellular processes, including muscle contraction, cell proliferation, and immune responses.^[1] To investigate these pathways and identify the proteins that bind to cADPR, researchers utilize specialized chemical tools. **8-Azido-cADPR** (8-N₃-cADPR) is a potent photoaffinity probe and a valuable click chemistry reagent.^[2] Its azido group can be photoactivated to form a highly reactive nitrene, which then covalently crosslinks to nearby amino acid residues of binding proteins, enabling their identification.^{[3][4]} This document provides detailed protocols for the chemical and chemoenzymatic synthesis of **8-Azido-cADPR** and its derivatives, summarizes key quantitative data, and outlines its application in biological systems.

cADPR Signaling Pathway

Cyclic ADP-ribose is synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, with CD38 being the major cyclase in mammals.^[1] Once produced, cADPR binds to ryanodine receptors (RyR) on the endoplasmic reticulum (ER), triggering the release of Ca^{2+} from intracellular stores.^{[5][6]} This elevation in cytosolic Ca^{2+} concentration modulates a wide array of downstream cellular functions. **8-Azido-cADPR** acts as an antagonist, binding to the cADPR site and inhibiting this Ca^{2+} release, making it an excellent tool for probing this signaling cascade.^[3]

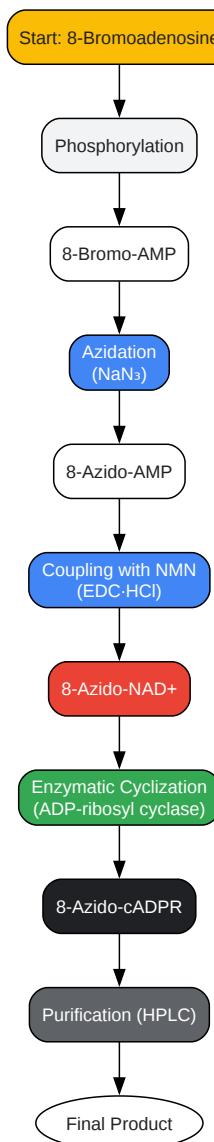


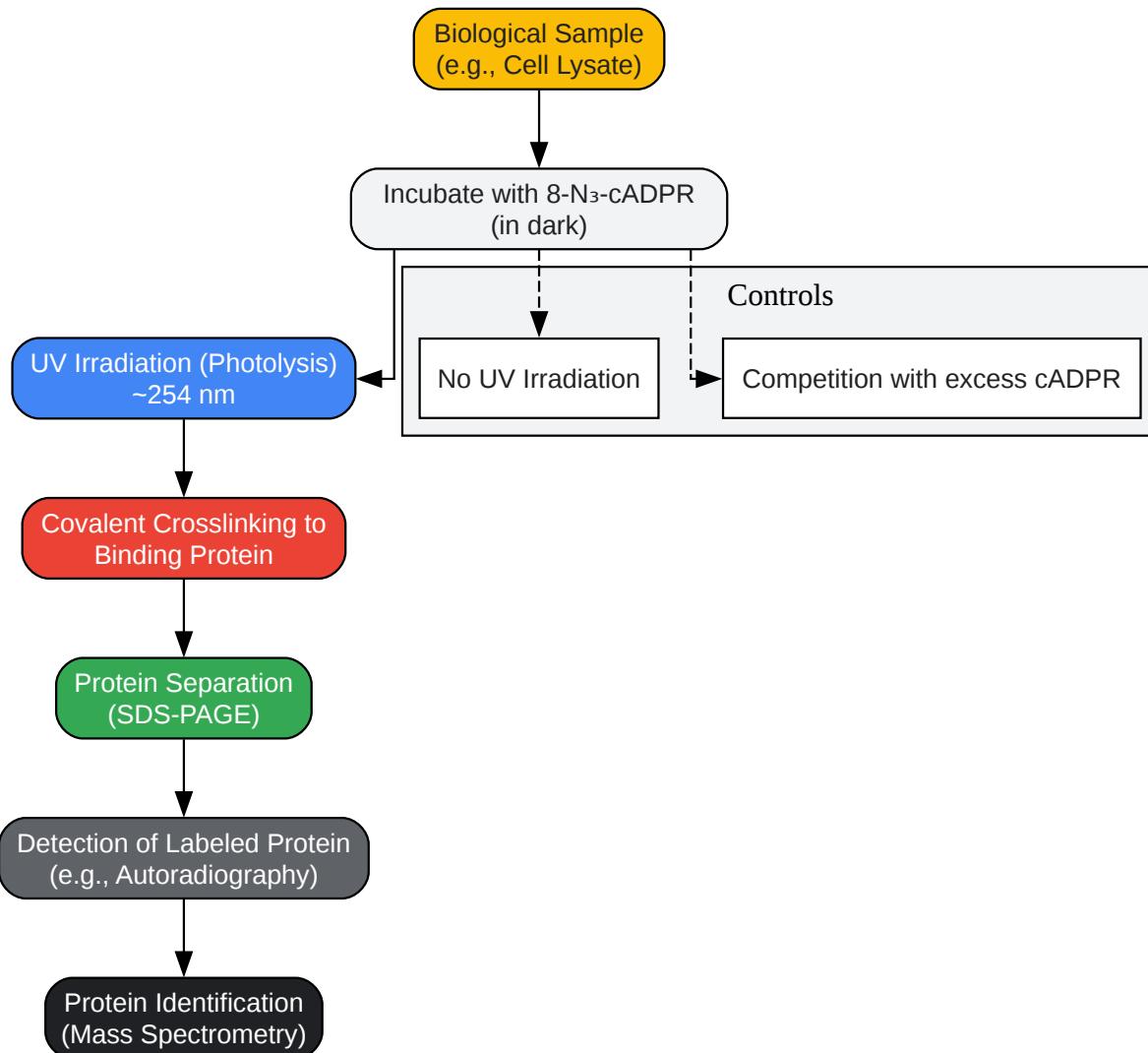
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Caption: The CD38/cADPR signaling pathway for Ca^{2+} mobilization.

Synthetic Strategy for 8-Azido-cADPR

The most common and effective method for synthesizing 8-substituted cADPR analogues is a chemoenzymatic approach.^[7] This strategy involves the chemical synthesis of an 8-substituted NAD^+ analogue, which is then enzymatically cyclized using ADP-ribosyl cyclase, typically from *Aplysia californica*. The synthesis of 8-Azido- NAD^+ generally starts with a more stable precursor, such as 8-Bromo-AMP, which is converted to the 8-azido form before being coupled with nicotinamide mononucleotide (NMN) to form the final NAD^+ analogue.





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References

- 1. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca²⁺ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of cyclic ADP-ribose-binding proteins by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
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